molecular formula C9H17NO3S B3075883 (1-Cyclopropanesulfonyl-piperidin-4-yl)-methanol CAS No. 1036738-95-0

(1-Cyclopropanesulfonyl-piperidin-4-yl)-methanol

Cat. No.: B3075883
CAS No.: 1036738-95-0
M. Wt: 219.3 g/mol
InChI Key: MGFOBFWRDOKZKC-UHFFFAOYSA-N
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Description

(1-Cyclopropanesulfonyl-piperidin-4-yl)-methanol is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. This compound features a piperidine ring substituted with a cyclopropanesulfonyl group and a methanol group, making it a unique structure in the realm of medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Cyclopropanesulfonyl-piperidin-4-yl)-methanol typically involves the reaction of piperidine derivatives with cyclopropanesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(1-Cyclopropanesulfonyl-piperidin-4-yl)-methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The sulfonyl group can be reduced to a thiol group using reducing agents such as lithium aluminum hydride.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: (1-Cyclopropanesulfonyl-piperidin-4-yl)-carboxylic acid.

    Reduction: (1-Cyclopropylthiol-piperidin-4-yl)-methanol.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating diseases such as malaria and cancer

Mechanism of Action

The mechanism of action of (1-Cyclopropanesulfonyl-piperidin-4-yl)-methanol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The sulfonyl group may play a crucial role in binding to these targets, while the piperidine ring provides structural stability .

Comparison with Similar Compounds

Similar Compounds

  • (1-(4-Fluorobenzyl) piperidin-4-yl) (4-fluorophenyl) methanol
  • (1-(3, 4-Dichlorobenzyl) piperidin-4-yl) (4-fluorophenyl) methanol
  • (1-(4-Bromobenzyl) piperidin-4-yl) (4-fluorophenyl) methanol

Uniqueness

(1-Cyclopropanesulfonyl-piperidin-4-yl)-methanol is unique due to the presence of the cyclopropanesulfonyl group, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

(1-cyclopropylsulfonylpiperidin-4-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3S/c11-7-8-3-5-10(6-4-8)14(12,13)9-1-2-9/h8-9,11H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGFOBFWRDOKZKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCC(CC2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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